molecular formula C22H21FN2O2 B11364965 2-(2,6-dimethylphenoxy)-N-(4-fluorobenzyl)-N-(pyridin-2-yl)acetamide

2-(2,6-dimethylphenoxy)-N-(4-fluorobenzyl)-N-(pyridin-2-yl)acetamide

Cat. No.: B11364965
M. Wt: 364.4 g/mol
InChI Key: SUBKOHJLMQOIDD-UHFFFAOYSA-N
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Description

2-(2,6-DIMETHYLPHENOXY)-N-[(4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenoxy group, a fluorophenyl group, and a pyridinyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Properties

Molecular Formula

C22H21FN2O2

Molecular Weight

364.4 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[(4-fluorophenyl)methyl]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C22H21FN2O2/c1-16-6-5-7-17(2)22(16)27-15-21(26)25(20-8-3-4-13-24-20)14-18-9-11-19(23)12-10-18/h3-13H,14-15H2,1-2H3

InChI Key

SUBKOHJLMQOIDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N(CC2=CC=C(C=C2)F)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-DIMETHYLPHENOXY)-N-[(4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,6-dimethylphenol with a suitable halogenated compound to form the phenoxy intermediate. This intermediate is then reacted with 4-fluorobenzyl chloride in the presence of a base to form the fluorophenyl intermediate. Finally, the fluorophenyl intermediate is reacted with 2-pyridylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-DIMETHYLPHENOXY)-N-[(4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

2-(2,6-DIMETHYLPHENOXY)-N-[(4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-(2,6-DIMETHYLPHENOXY)-N-[(4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-DIMETHYLPHENOXY)-N-[(4-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE: Similar structure but with a chlorine atom instead of fluorine.

    2-(2,6-DIMETHYLPHENOXY)-N-[(4-BROMOPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(2,6-DIMETHYLPHENOXY)-N-[(4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its chlorine and bromine analogs, which may have different reactivity and biological activity profiles.

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